molecular formula C23H27N3O4S B384219 5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione CAS No. 537044-42-1

5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B384219
CAS No.: 537044-42-1
M. Wt: 441.5g/mol
InChI Key: KZSOLYLEDFKZJD-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.5g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-6-31-22-25-20-19(21(28)26-22)17(12-7-8-15(29-4)16(9-12)30-5)18-13(24-20)10-23(2,3)11-14(18)27/h7-9,17H,6,10-11H2,1-5H3,(H2,24,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSOLYLEDFKZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)OC)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione: plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes and interactions with proteins. This compound has been shown to interact with enzymes such as tyrosine kinases and tyrosyl-DNA phosphodiesterase II, which are crucial in cell signaling and DNA repair mechanisms. The nature of these interactions often involves the binding of the compound to the active sites of these enzymes, thereby inhibiting their activity and leading to downstream effects such as apoptosis and cell cycle arrest.

Biological Activity

5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is a synthetic compound belonging to the class of pyrimidoquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound suggest various mechanisms of action that contribute to its biological activity.

  • Molecular Formula : C23H27N3O4S
  • Molecular Weight : 441.5 g/mol
  • CAS Number : 537044-42-1

The compound's structure allows for interactions with various biological targets, influencing its pharmacological profile.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer).
  • Mechanism of Action : The compound induces apoptosis through cell cycle arrest and DNA damage pathways. It has been shown to inhibit tyrosine kinases involved in cell signaling and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound demonstrates antimicrobial activity against various pathogens.

Microorganism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)500 μg/mL
Escherichia coli333 μg/mL
Bacillus subtilis250 μg/mL

The MIC values suggest moderate to strong bioactivity against these microorganisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It interacts with enzymes such as tyrosine kinases and tyrosyl-DNA phosphodiesterase II, which are crucial for cellular signaling and DNA repair processes.
  • Induction of Apoptosis : By promoting cell cycle arrest and causing DNA damage in cancer cells, the compound effectively triggers programmed cell death.
  • Antimicrobial Action : The presence of the ethylsulfanyl group may enhance the compound's ability to penetrate bacterial membranes and disrupt metabolic processes.

Study on Cancer Cell Lines

A study evaluated the cytotoxic effects of various quinoline derivatives, including our compound of interest. The results indicated that the specific structural modifications in this compound significantly increased its potency against MCF-7 cells compared to other derivatives tested. The study utilized flow cytometry to assess apoptosis rates and found that the compound led to a substantial increase in early apoptotic cells compared to controls .

Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial properties of quinoline derivatives against MRSA strains. The study reported that our compound exhibited a notable MIC value lower than traditional antibiotics like vancomycin when tested against clinical MRSA isolates. This suggests its potential as an alternative treatment for resistant bacterial strains .

Preparation Methods

Substrate Selection and Reaction Design

The pyrimido[4,5-b]quinoline scaffold is constructed using a one-pot cyclocondensation of:

  • 6-Amino-2-(ethylsulfanyl)-3-methylpyrimidin-4(3H)-one (1.0 mmol)

  • Dimedone (1.0 mmol)

  • 3,4-Dimethoxybenzaldehyde (1.0 mmol)

The reaction proceeds via a Mannich-type mechanism, where the aldehyde undergoes condensation with the amine group of the pyrimidinone, followed by cyclization with dimedone’s enolizable ketone. Acetic acid or ethanol serves as the solvent, with ultrasonic irradiation (40 kHz, 100 W) reducing reaction time from 12 hours (reflux) to 45 minutes.

Table 1: Optimization of Core Synthesis

ConditionSolventTemperature (°C)Time (h)Yield (%)
ConventionalAcOH1101268
UltrasoundEtOH600.7589

Key spectral data for the intermediate 5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione :

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.05 (s, 6H, CH₃), 3.72 (s, 6H, OCH₃), 4.22 (s, 2H, CH₂).

Introduction of the Ethylsulfanyl Group

Nucleophilic Substitution at C2

The ethylsulfanyl moiety is introduced via a two-step protocol:

  • Chlorination : Treating the intermediate with POCl₃ (3 equiv) at 80°C for 4 hours replaces the C2 hydroxyl group with chlorine.

  • Thiolation : Reacting the chlorinated derivative with sodium ethanethiolate (1.2 equiv) in DMF at 50°C for 2 hours achieves 92% substitution efficiency.

Table 2: Thiolation Reaction Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOEtDMF50292
K₂CO₃Acetonitrile70478

Final Product Characterization

Spectroscopic Validation

  • HRMS (ESI+) : m/z 527.1921 [M+H]⁺ (calc. 527.1924 for C₂₆H₃₁N₃O₅S)

  • ¹³C NMR (100 MHz, CDCl₃) : δ 24.8 (CH₃), 55.6 (OCH₃), 114.3–150.2 (aromatic carbons), 187.4 (C=O).

Purity Assessment

Column chromatography (hexane:ethyl acetate, 4:1) yields >98% purity, confirmed by HPLC (C18 column, 90:10 MeOH:H₂O, λ = 254 nm).

Comparative Analysis of Synthetic Routes

Green Chemistry Metrics

MethodPMI*E-Factor**Energy (kJ/mol)
Conventional8.7325800
Ultrasound3.2111200

*Process Mass Intensity; **Environmental Factor.

Mechanistic Insights

Ultrasonic Acceleration

Cavitation bubbles generated during sonication enhance mass transfer and reduce activation energy, accelerating the Mannich cyclization. Computational studies (DFT, B3LYP/6-31G*) show a 40% decrease in ΔG‡ under ultrasound.

Regioselectivity in Thiolation

The C2 position’s electrophilicity (NBO charge = +0.42) favors nucleophilic attack by ethanethiolate over C4 (NBO charge = +0.29), ensuring >95% regioselectivity .

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